2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid
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Overview
Description
2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA. This particular compound features a sulfanyl group attached to a pyrimidine ring, which is further substituted with an amino and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution using ammonia or an amine derivative.
Thioether Formation: The sulfanyl group is introduced by reacting the chloropyrimidine with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but lacks the sulfanyl and carboxylic acid groups.
2-Amino-4-chloropyrimidine: Similar structure but lacks the sulfanyl group.
2-Amino-6-chloropyrimidine: Similar structure but lacks the sulfanyl and carboxylic acid groups.
Uniqueness
2-(2-Amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid is unique due to the presence of both the sulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2-amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-8(2,6(13)14)15-5-3-4(9)11-7(10)12-5/h3H,1-2H3,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCELNYGOAFBUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC(=NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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